molecular formula C16H13N3O3S2 B11315828 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11315828
M. Wt: 359.4 g/mol
InChI Key: PEPKWKSTRDIVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile.

    Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene-thiadiazole intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to reduce the carbonyl group to an alcohol or to reduce the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can yield alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound shares a similar sulfonamide group but lacks the chromene and thiadiazole rings.

    2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: This compound shares a similar prop-2-en-1-yl group but has a different core structure.

Uniqueness

The uniqueness of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

8-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C16H13N3O3S2/c1-3-7-23-16-19-18-15(24-16)17-14(21)12-8-11(20)10-6-4-5-9(2)13(10)22-12/h3-6,8H,1,7H2,2H3,(H,17,18,21)

InChI Key

PEPKWKSTRDIVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.